8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a heterocyclic derivative featuring a fused dioxinoquinoline scaffold. Its core structure includes a quinolin-9-one moiety substituted with a benzoyl group at position 8 and a 4-methylbenzyl group at position 6. These compounds are typically synthesized via multi-step organic reactions, such as click chemistry or palladium-catalyzed coupling, and are explored for applications in medicinal chemistry, particularly in oncology .
Properties
IUPAC Name |
8-benzoyl-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-17-7-9-18(10-8-17)15-27-16-21(25(28)19-5-3-2-4-6-19)26(29)20-13-23-24(14-22(20)27)31-12-11-30-23/h2-10,13-14,16H,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHTWHZIPAGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound belonging to the class of dioxinoquinolines. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.45 g/mol. The structure includes a benzoyl group and a dioxin ring fused to a quinoline core, which is essential for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It has been shown to inhibit the proliferation of various cancer cell lines by disrupting mitochondrial function and inducing oxidative stress.
- Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it was tested against Staphylococcus aureus and Escherichia coli with notable inhibition zones in agar diffusion assays.
- Research Findings : A study indicated that derivatives of quinoline compounds possess strong antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential:
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.
- Experimental Evidence : In vivo studies using animal models of inflammation showed reduced swelling and pain responses when treated with this compound compared to control groups .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting variations in substituents, molecular properties, and biological activities:
*Hypothetical formula based on substituent analysis.
†Estimated using analogs (e.g., ).
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The benzoyl group at position 8 contributes significantly to lipophilicity (logP ~4.4–4.6). Electron-withdrawing substituents (e.g., Cl, F) slightly reduce logP compared to alkyl or methoxy groups .
- The 4-methylbenzyl group enhances metabolic stability compared to unsubstituted benzyl analogs, as seen in compound C567-0498 .
Biological Activity :
Key Research Findings
Antitumor Potential: Derivatives like 9a (IC50 < 1 µM against COLO 205 cells) highlight the importance of oxygen atoms in ring A for apoptosis induction . The 4-methylbenzyl group in the target compound may mimic the bioactive conformation of trimethoxyphenyl derivatives, as seen in podophyllotoxin analogs .
Synthetic Accessibility :
- Click chemistry and azide-alkyne cycloaddition are common methods for introducing triazole or benzyl groups, as demonstrated in compound 8f (C40H32N6O8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
